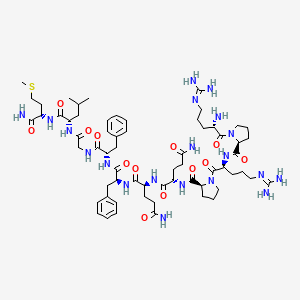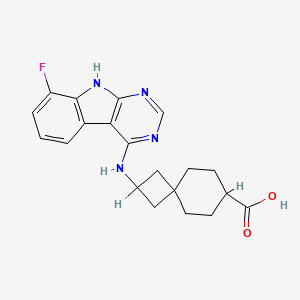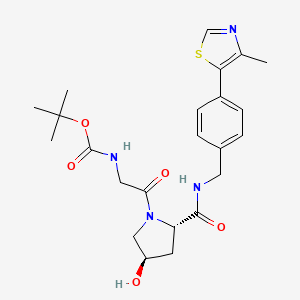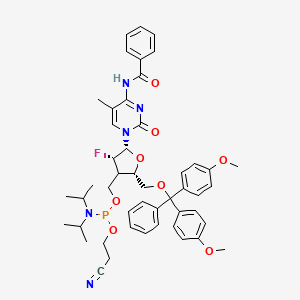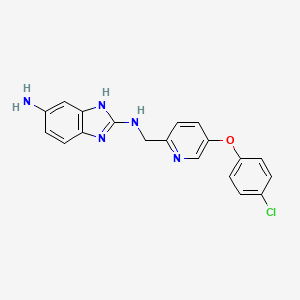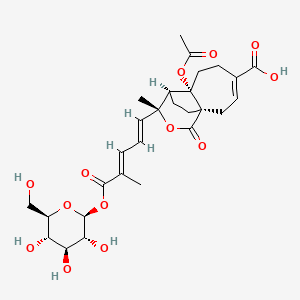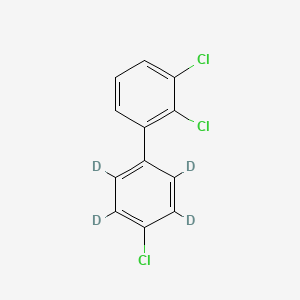
2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is a deuterium-labeled derivative of 2,3,4’-Trichlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The deuterium labeling is used to trace and study the compound’s behavior in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves the deuteration of 2,3,4’-Trichlorobiphenyl. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium gas or deuterated solvents under specific reaction conditions . The reaction is often carried out in the presence of a catalyst to facilitate the exchange.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterium gas and maintain the required reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and biphenyls with various substituted functional groups .
Wissenschaftliche Forschungsanwendungen
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is used extensively in scientific research due to its stable isotopic labeling. Some applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding the metabolic pathways of PCBs in living organisms.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of PCB-related compounds.
Industry: Employed in environmental studies to monitor the fate and transport of PCBs in ecosystems.
Wirkmechanismus
The mechanism of action of 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves its interaction with various molecular targets. In biological systems, it can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. The compound can also undergo metabolic activation, forming reactive intermediates that can interact with cellular macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
- 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5
- 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5
- 3,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
Uniqueness
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is unique due to its specific deuterium labeling pattern, which allows for precise tracking and analysis in scientific studies. This compound’s stability and reactivity make it a valuable tool in various research fields .
Eigenschaften
Molekularformel |
C12H7Cl3 |
|---|---|
Molekulargewicht |
261.6 g/mol |
IUPAC-Name |
1-chloro-2,3,5,6-tetradeuterio-4-(2,3-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H/i4D,5D,6D,7D |
InChI-Schlüssel |
ZMHWQAHZKUPENF-UGWFXTGHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


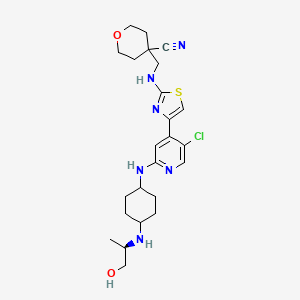
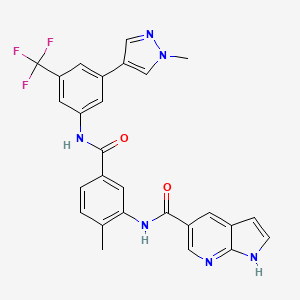
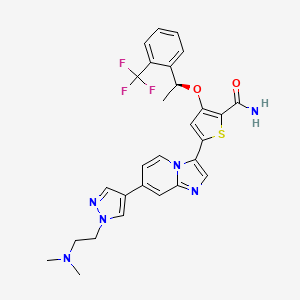
![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)
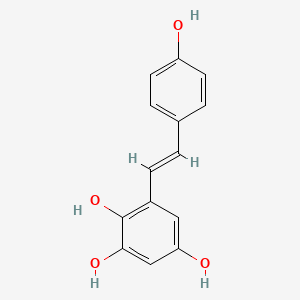
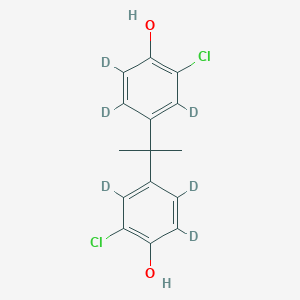
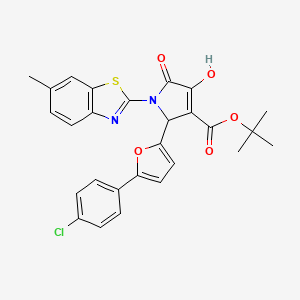
![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)
